Dihydrocapsaicin - 19408-84-5

Dihydrocapsaicin

Catalog Number: EVT-318624
CAS Number: 19408-84-5
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydrocapsaicin is a pungent alkaloid belonging to the capsaicinoid family, naturally occurring in chili peppers (Capsicum species) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is one of the major capsaicinoids, contributing significantly to the pungency of chili peppers, although typically less abundant than capsaicin [, , ].

Dihydrocapsaicin plays a crucial role in scientific research, particularly in areas like food science, plant biology, and biochemistry [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Synthesis Analysis
  • Plant Biosynthesis: Dihydrocapsaicin is biosynthesized in the placental tissue of chili pepper fruits through a complex metabolic pathway involving amino acids and fatty acids [].
  • In Vitro Formation: Studies have demonstrated the in vitro formation of dihydrocapsaicin in cell-free extracts from sweet pepper fruits, using vanillylamine and isocapric acid as precursors [].
  • Biotransformation: Cultured plant cells of Phytolacca americana can biotransform capsaicin into dihydrocapsaicin via regioselective reduction [].
Molecular Structure Analysis
  • Hydrolysis: Dihydrocapsaicin can be hydrolyzed by enzymes in rat liver extracts to yield vanillylamine and 8-methylnonanoic acid [].
  • Glucuronidation: In rats, dihydrocapsaicin undergoes metabolic transformation into glucuronide conjugates for excretion [].
  • Regioselective Hydroxylation: Cultured plant cells of Phytolacca americana can regioselectively hydroxylate dihydrocapsaicin to form 15-hydroxydihydrocapsaicin [].
  • Dehydrogenation: Dihydrocapsaicin can be dehydrogenated to form capsaicin by the action of enzymes from Phytolacca americana cultured cells [].
  • Glucosylation: Cultured plant cells of Phytolacca americana can glucosylate dihydrocapsaicin to produce capsaicin 4-β-glucoside [].
Mechanism of Action

Dihydrocapsaicin exerts its effects primarily by interacting with the transient receptor potential vanilloid 1 (TRPV1) receptor, an ion channel involved in pain and thermoregulation []. Upon binding to TRPV1, dihydrocapsaicin triggers a conformational change in the receptor, leading to the influx of cations like calcium and sodium. This influx of ions depolarizes the cell, triggering a cascade of downstream signaling events that result in the perception of pungency, pain, and heat [, , , ].

Physical and Chemical Properties Analysis
  • Appearance: Dihydrocapsaicin is a colorless to pale yellow crystalline solid [].
  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water [, ].
  • Pungency: Dihydrocapsaicin possesses a pungent taste, contributing to the overall spiciness of chili peppers, but it is slightly less pungent than capsaicin [, , , ].
  • Stability: Dihydrocapsaicin exhibits good stability at room temperature, but its degradation rate increases with higher temperatures, particularly during cooking [].
Applications
  • Food Science: Dihydrocapsaicin plays a crucial role in determining the pungency and flavor profile of chili peppers and derived food products [, , , , , , , , , , , , , , , ].
    • Determining the capsaicinoid profile, including dihydrocapsaicin, helps characterize and classify different pepper varieties based on their pungency levels [, , , , , , , , , , ].
    • Understanding the thermal degradation of dihydrocapsaicin during cooking processes is essential for maintaining the desired pungency level in food products [].
  • Plant Biology:
    • Studying dihydrocapsaicin inheritance patterns in chili pepper breeding programs aims to develop varieties with specific pungency levels and profiles [, , ].
    • Analyzing dihydrocapsaicin content in pepper fruits at different developmental stages helps understand fruit ripening and quality control [, , , ].
  • Biochemistry:
    • Investigating the biosynthesis and metabolism of dihydrocapsaicin sheds light on the complex metabolic pathways operating in chili pepper plants [, , ].
    • Exploring the interaction of dihydrocapsaicin with TRPV1 receptors enhances our understanding of pain perception, thermoregulation, and potential therapeutic applications [].
  • Analytical Chemistry:
    • Developing and validating analytical methods for the extraction, separation, identification, and quantification of dihydrocapsaicin in various matrices like peppers, food products, and biological samples is crucial for research and quality control purposes [, , , , , , , , ].

Capsaicin

Compound Description: Capsaicin is a pungent alkaloid found in chili peppers (Capsicum species). It is the most abundant capsaicinoid, often making up more than 50% of the total capsaicinoid content [, ]. It is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, causing a burning sensation when consumed [, ]. Capsaicin is also known for its analgesic, anti-inflammatory, and potential anticancer properties [, , , ].

Nordihydrocapsaicin

Compound Description: Nordihydrocapsaicin is a capsaicinoid found in chili peppers [, , ]. It is structurally similar to Dihydrocapsaicin, but with one fewer carbon atom in the acyl chain. While it contributes to the overall pungency of chili peppers, it is generally present in lower concentrations than capsaicin and Dihydrocapsaicin [, ].

Relevance: Nordihydrocapsaicin is a closely related compound to Dihydrocapsaicin, both belonging to the capsaicinoid family. They share a similar structure and are found together in chili peppers. While both contribute to the pepper's pungency, they often differ in their relative abundance [, ].

Homodihydrocapsaicin

Compound Description: Homodihydrocapsaicin is a capsaicinoid found in chili peppers [, , , ]. It possesses a structure similar to Dihydrocapsaicin, with an additional carbon atom in the acyl chain.

Relevance: Homodihydrocapsaicin is another capsaicinoid found alongside Dihydrocapsaicin in chili peppers. They belong to the same chemical family and share structural similarities [, , ].

Norcapsaicin

Compound Description: Norcapsaicin is a capsaicinoid found in chili peppers [, ]. It is structurally related to Dihydrocapsaicin, but with a double bond in the acyl chain and one fewer carbon atom.

Relevance: Norcapsaicin is another member of the capsaicinoid family, closely related to Dihydrocapsaicin in terms of structure. Both are present in varying concentrations in chili peppers and contribute to their pungency [, ].

Homocapsaicin

Compound Description: Homocapsaicin is a capsaicinoid present in chili peppers [, , , ]. It is structurally similar to Dihydrocapsaicin with a double bond in the acyl chain and one additional carbon atom.

Relevance: Homocapsaicin is structurally similar to Dihydrocapsaicin, both belonging to the capsaicinoid family and found in chili peppers [, , , ].

Nornordihydrocapsaicin

Compound Description: Nornordihydrocapsaicin is a capsaicinoid found in some chili pepper varieties [, ]. It is a less common capsaicinoid and typically found in smaller amounts compared to Dihydrocapsaicin.

Relevance: Nornordihydrocapsaicin is a related capsaicinoid to Dihydrocapsaicin, found together in certain chili pepper varieties. They are both part of the capsaicinoid family and contribute to the overall pungency profile of the pepper [, ].

Vanillylamine

Compound Description: Vanillylamine is a metabolite of capsaicinoids, including Dihydrocapsaicin [, ]. It is formed during the breakdown of these compounds in the liver.

Relevance: Vanillylamine is a direct metabolite of Dihydrocapsaicin, indicating a metabolic pathway for this compound in the body [, ].

Vanillin

Compound Description: Vanillin is a metabolite of capsaicinoids, including Dihydrocapsaicin, formed via the metabolism of vanillylamine [, ]. It is a well-known flavoring compound found in vanilla beans.

Relevance: Vanillin is a downstream metabolite of Dihydrocapsaicin, further illustrating the metabolic breakdown pathway of this compound in the body [, ].

Vanillyl alcohol

Compound Description: Vanillyl alcohol is a metabolite of capsaicinoids, including Dihydrocapsaicin, formed as part of the metabolic breakdown pathway [, ].

Relevance: Vanillyl alcohol is another metabolite generated during the breakdown of Dihydrocapsaicin in the body, providing further insight into its metabolism [, ].

Vanillic acid

Compound Description: Vanillic acid is a metabolite of capsaicinoids, including Dihydrocapsaicin, formed as part of the metabolic breakdown pathway [, ].

Relevance: Vanillic acid represents a final product in the metabolic breakdown of Dihydrocapsaicin, showcasing the complete metabolic transformation of this compound [, ].

Capsaicin 4-β-glucoside

Compound Description: Capsaicin 4-β-glucoside is a glucosylated derivative of capsaicin, formed through the addition of a glucose molecule to capsaicin []. It is considered a potential way for plants to store or detoxify capsaicin.

Relevance: While not directly a derivative of Dihydrocapsaicin, the formation of capsaicin 4-β-glucoside in plants suggests a possible metabolic pathway for Dihydrocapsaicin, as it is structurally similar to capsaicin [].

15-Hydroxycapsaicin

Compound Description: 15-Hydroxycapsaicin is a hydroxylated derivative of capsaicin, formed through the addition of a hydroxyl group to the acyl chain of capsaicin []. It is considered a minor capsaicinoid.

Relevance: Although not a derivative of Dihydrocapsaicin, 15-Hydroxycapsaicin is formed alongside Dihydrocapsaicin during the metabolism of capsaicin by certain plant cells. This suggests potential common metabolic pathways or enzymes that could be involved in the biosynthesis or biotransformation of both compounds [].

15-Hydroxydihydrocapsaicin

Compound Description: 15-Hydroxydihydrocapsaicin is a hydroxylated derivative of Dihydrocapsaicin, formed through the addition of a hydroxyl group to the acyl chain of Dihydrocapsaicin []. It is a minor capsaicinoid found in some chili peppers.

Relevance: 15-Hydroxydihydrocapsaicin is a direct derivative of Dihydrocapsaicin, highlighting a specific metabolic transformation this compound can undergo []. This indicates that enzymes capable of hydroxylating Dihydrocapsaicin exist in chili peppers.

N-(4-hydroxy-3-methoxybenzyl)-6-methylheptamide

Compound Description: N-(4-hydroxy-3-methoxybenzyl)-6-methylheptamide is a synthetic analogue of capsaicinoids, structurally resembling Dihydrocapsaicin but with a shorter and modified acyl chain [].

Relevance: This synthetic analogue helps researchers understand the structure-activity relationship of capsaicinoids like Dihydrocapsaicin. By modifying specific parts of the molecule, they can assess how these changes affect its biological activity, such as its ability to activate TRPV1 receptors or induce pungency [].

N-(4-hydroxy-3-methoxybenzyl)-6-methylhept-trans-4-enamide

Compound Description: This compound is another synthetic analogue of capsaicinoids, including Dihydrocapsaicin []. Its structure closely resembles Dihydrocapsaicin, with a shorter acyl chain containing a trans double bond.

Relevance: Similar to the previous analogue, this synthetic compound is a valuable tool for studying the relationship between the structure and biological activity of Dihydrocapsaicin. By introducing specific structural modifications, researchers can gain insights into the parts of the molecule responsible for its pungency, interaction with receptors like TRPV1, and other pharmacological properties [].

Properties

CAS Number

19408-84-5

Product Name

Dihydrocapsaicin

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)

InChI Key

XJQPQKLURWNAAH-UHFFFAOYSA-N

Synonyms

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide; 8-Methyl-N-vanillylnonanamide; 6,7-Dihydrocapsaicin; Dihydrocapsaicin;

Canonical SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

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